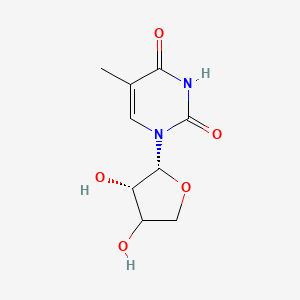

1-(alpha-L-Threofuranosyl)thymine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O5 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5?,6-,8+/m0/s1 |

InChI Key |

ILPQVLSHRQDSNB-KVWYPCGYSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C(CO2)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prebiotic Synthesis of Threofuranosyl Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prebiotic synthesis of threofuranosyl nucleosides, a class of molecules considered a potential precursor to RNA in the origin of life. Threose nucleic acid (TNA), with its simpler four-carbon sugar backbone, presents a compelling alternative to the five-carbon ribose of RNA, and understanding its abiotic formation is crucial for origin-of-life studies and for the development of novel nucleic acid-based therapeutics. This document details the experimental protocols for key synthetic pathways, presents quantitative data in a comparative format, and illustrates the reaction workflows through signaling pathway diagrams.

Synthesis of α-Threofuranosyl Cytidine (B196190) via Photochemical Anomerization

A high-yielding, stereoselective, and protecting-group-free synthesis of α-threofuranosyl cytidine has been demonstrated, leveraging UV light as a key energy source, which would have been abundant on the prebiotic Earth. The pathway begins with plausible prebiotic precursors—glycolaldehyde (B1209225) and cyanamide (B42294)—and proceeds through key tetrose aminooxazoline intermediates.

Experimental Protocols

1.1.1. Synthesis of Tetrose Aminooxazolines (TAO and EAO)

The initial step involves the formation of 2-aminooxazole (2AO) from cyanamide and glycolaldehyde, which then reacts with another molecule of glycolaldehyde to form a mixture of threo- and erythro-furanosyl tetrose aminooxazolines (TAO and EAO).

-

Reactants: Cyanamide (4), Glycolaldehyde (5), 2-Aminooxazole (2AO).

-

Procedure: The reaction of cyanamide and glycolaldehyde efficiently forms 2-aminooxazole (>80% yield). Subsequently, the reaction of 2AO with glycolaldehyde yields TAO and EAO.

-

Yield: This step produces TAO and EAO in high yields, reported to be greater than 90%.

1.1.2. Formation of 2,2'-Anhydrocytidine Nucleosides

The tetrose aminooxazolines (TAO and EAO) are then reacted with cyanoacetylene (B89716) to form their respective 2,2'-anhydronucleosides.

-

Reactants: threo-aminooxazoline (TAO), erythro-aminooxazoline (EAO), Cyanoacetylene (HC₃N).

-

Procedure: TAO and EAO are reacted with cyanoacetylene, leading to a near-quantitative conversion to their corresponding anhydrocytidines (6 and 7).

-

Yield: Near-quantitative.

1.1.3. Thiolysis and Photochemical Anomerization

The anhydrocytidines undergo reversible thiolysis with hydrogen sulfide (B99878) (H₂S), followed by a key UV-light-driven photoanomerization step.

-

Reactants: Anhydrocytidines (6 and 7), Hydrogen Sulfide (H₂S).

-

Irradiation: A 254 nm UV light source is used for the photoanomerization.

-

Procedure: Thiolysis of the anhydrocytidines yields 1',2'-cis-thiocytidines (9 and 10). Subsequent irradiation of this mixture at 254 nm selectively converts the cis-isomers to the more stable 1',2'-trans-thiocytidines (8 and 11).

-

Monitoring: The reaction progress is monitored by ¹H NMR spectroscopy.

1.1.4. Oxidative Hydrolysis to α-Threofuranosyl Cytidine

The final step involves the conversion of the trans-thiocytidine to the canonical cytidine nucleoside.

-

Reactants: α-threo-2-thiocytidine (8), Hydrogen Peroxide (H₂O₂).

-

Procedure: The sulfur atom at the C2 position is removed by reaction with hydrogen peroxide, which rapidly converts the thiocytidine to α-threofuranosyl cytidine (3) in quantitative yield.

-

Note: The cis-1',2'-isomers (9 and 10), under the same oxidative conditions, cyclize back to their anhydro- forms (6 and 7) rather than hydrolyzing to cytidine.

Quantitative Data Summary

| Reaction Step | Starting Material(s) | Product(s) | Yield | Reference |

| 2-Aminooxazole Formation | Cyanamide, Glycolaldehyde | 2-Aminooxazole (2AO) | >80% | |

| Tetrose Aminooxazoline Formation | 2AO, Glycolaldehyde | TAO and EAO | >90% | |

| Anhydrocytidine Formation | TAO/EAO, Cyanoacetylene | Anhydrocytidines 6 and 7 | Near-quantitative | |

| Photoanomerization (after 2 days) | cis-thiocytidines 9 and 10 | trans-thiocytidines 8 and 11 | 8 (52%), 11 (51%) | |

| Oxidative Hydrolysis | α-threo-2-thiocytidine (8), H₂O₂ | α-threofuranosyl cytidine (3) | Quantitative |

Reaction Pathway Diagram

Caption: Synthesis of α-threofuranosyl cytidine from prebiotic precursors.

Diastereoselective Synthesis of 3'-Amino-TNA Nucleosides

A four-step, high-yielding synthesis of 3'-amino-TNA nucleosides from prebiotic feedstocks has been developed, featuring a key phosphate-induced resolution step that purifies the biologically relevant threo-isomer.[1][2]

Experimental Protocols

2.1.1. Three-Component Reaction to form Tetrose 3'-Amino-aminooxazolines

This initial step involves a three-component reaction in water to form the key amino-sugar scaffold.

-

Reactants: Glycolaldehyde (1), 2-Aminooxazole (3), and an aminonitrile (e.g., glycine (B1666218) nitrile, 6a).[2]

-

Procedure: The reactants are mixed in water at neutral pH. While the reaction is not highly selective, the desired tetrose 3'-amino-aminooxazolines (7) are formed.[2]

2.1.2. Phosphate-Mediated Stereochemical Resolution

Phosphate (B84403) is used to selectively resolve the diastereomeric mixture of threo- and erythro-aminooxazolines.

-

Reactant: Mixture of threo- and erythro-3'-amino-aminooxazolines (7).

-

Reagent: Phosphate buffer.

-

Procedure: In a phosphate buffer, the desired threo-isomer precipitates, allowing for its spontaneous purification. The erythro-isomer remains in solution and rearranges to an unreactive form.[1][2] This provides a mechanism for the selective accumulation of the genetically relevant isomer.

2.1.3. Nucleobase Construction and Anomerization

The nucleobase is constructed onto the purified amino-sugar scaffold.

-

Reactants: Purified threo-3'-amino-aminooxazoline (threo-7), Cyanoacetylene.

-

Procedure: Reaction with cyanoacetylene builds the cytosine ring, followed by subsequent thiolysis and photochemical anomerization (similar to the pathway in section 1) to yield the desired α-threo-nucleoside.[2]

2.1.4. Aqueous Phosphorylation

The final step is the phosphorylation of the 3'-amino-nucleoside to form the corresponding nucleoside triphosphate (NTP).

-

Reactants: 3'-amino-TNA nucleoside.

-

Reagent: Cyclic trimetaphosphate (cTMP) in water, catalyzed by MgCl₂.[2]

-

Procedure: The phosphorylation occurs directly in water under mild conditions, a process not feasible for canonical ribonucleosides.[1][2]

Quantitative Data Summary

| Reaction Step | Starting Material(s) | Key Feature | Outcome | Reference |

| 3-Component Coupling | Glycolaldehyde, 2-Aminooxazole, Glycine nitrile | Formation of amino-sugar scaffold | Diastereomeric mixture of 3'-amino-aminooxazolines | [2] |

| Stereochemical Resolution | Diastereomeric mixture | Phosphate-induced precipitation | Spontaneous purification of the threo-isomer | [1][2] |

| Hydrolysis of threo-10 | threo-10 in phosphate buffer (100 mM, pH 7, 40°C) | Stability of the nucleoside | 34% hydrolysis after 40 hours | [2] |

| Phosphorylation | 3'-amino-TNA nucleoside, cTMP, MgCl₂ | Aqueous phosphorylation | Formation of Nucleoside Triphosphate (NTP) | [1][2] |

Logical Workflow Diagram

Caption: Logical workflow for the synthesis of 3'-amino-TNA nucleosides.

Stereoselective Synthesis of Threose-Adenine Nucleotides

Another plausible prebiotic pathway leads to the formation of threose-adenine nucleoside-2'-phosphate. This route circumvents the problematic direct condensation of a sugar and a pre-formed nucleobase.

Experimental Protocol

-

Reactants: Threose-1,2-cyclic phosphate, Adenine (B156593).

-

Catalyst: Divalent metal ions (Mg²⁺ or Ca²⁺).[3]

-

Procedure: The reaction of threose-1,2-cyclic phosphate with adenine in the presence of divalent metal ions provides threose-adenine nucleoside-2'-phosphate stereoselectively.[3] The precursor, threose-1,2-cyclic phosphate, can be formed in high yield from the phosphorylation of threose, which itself can be formed from the dimerization of glycolaldehyde.[3]

-

Yield: While the reaction of threose and adenine directly gives a high yield (>70%) of a mixture of anomers where the linkage is at the amino group of adenine, the reaction with threose-1,2-cyclic phosphate is noted for its stereoselectivity.[3]

Reaction Pathway Diagram

References

Structural Analysis of TNA Duplexes by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar-phosphate backbone, has garnered significant interest for its ability to form stable duplexes with itself, as well as with DNA and RNA.[1][2][3] This unique characteristic, coupled with its resistance to nuclease degradation, positions TNA as a promising candidate for various therapeutic and biotechnological applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the three-dimensional structures and dynamics of TNA duplexes in solution, providing crucial insights for the rational design of TNA-based drugs and nanomaterials.[1][4][5]

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structural determination of TNA duplexes by NMR.

Structural Characteristics of TNA Duplexes

NMR studies have consistently shown that TNA duplexes, whether TNA-TNA homoduplexes or TNA-DNA/RNA heteroduplexes, predominantly adopt an A-like helical geometry.[3][6][7] This contrasts with the canonical B-form helix of DNA. The structure of a TNA-TNA duplex, as determined by NMR, reveals a right-handed double helix with antiparallel strands engaged in Watson-Crick base pairing.[1][2] The threose sugar units typically exhibit a 4'-exo pucker, and the 2'- and 3'-phosphodiester substituents are in a quasi-diaxial position.[1][2]

A key structural parameter, the average sequential Pi-Pi+1 distance in TNA duplexes, has been measured at approximately 5.85 Å, which is shorter than that of A-form DNA (6.2 Å).[1][2] The helical parameters, including slide and x-displacement, as well as a shallow and wide minor groove, further align the TNA duplex structure with that of A-type DNA and RNA.[1][2]

Experimental Workflow for TNA Duplex Structure Determination by NMR

The process of determining the solution structure of a TNA duplex by NMR is a multi-step procedure that begins with sample preparation and culminates in the calculation and validation of a structural model.

Detailed Experimental Protocols

Sample Preparation

A high-quality NMR sample is paramount for obtaining high-resolution structural data.

-

TNA Oligonucleotide Synthesis and Purification: TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[7] Following synthesis, the oligonucleotides are purified, commonly by high-performance liquid chromatography (HPLC), to ensure high purity.

-

Duplex Formation (Annealing): Equimolar amounts of the complementary TNA strands are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl). The solution is heated to a temperature above the duplex melting temperature (typically ~90°C) and then slowly cooled to room temperature over several hours to facilitate proper annealing of the duplex.

-

NMR Sample Preparation: The annealed duplex is lyophilized and then redissolved in a deuterated solvent (typically 99.96% D₂O for observing non-exchangeable protons or 90% H₂O/10% D₂O for observing exchangeable imino protons).[8][9] The final sample concentration for NMR is typically in the millimolar range.[6] An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), may be added for chemical shift referencing.[10]

NMR Data Acquisition

A suite of two-dimensional (2D) NMR experiments is employed to obtain the necessary structural information.[11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), and the intensity of NOE cross-peaks is used to estimate the distances between protons that are close in space (typically < 5-6 Å).[11] NOESY spectra are recorded with various mixing times (e.g., 50, 100, 150 ms) to account for spin diffusion and to accurately determine distances.[12]

-

TOCSY (Total Correlation Spectroscopy): This experiment is used to identify protons that are part of the same spin system (i.e., within the same sugar ring).[3][11] It is crucial for the sequential assignment of resonances.

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment provides information about through-bond J-couplings between protons, which is essential for determining dihedral angles within the sugar-phosphate backbone.[3][13]

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, this experiment can be used to observe correlations between nitrogen atoms and their attached protons, aiding in the assignment of imino protons in base pairs.

-

³¹P NMR: Phosphorus-31 NMR can provide information about the conformation of the phosphodiester backbone.

Data Processing and Resonance Assignment

The acquired NMR data is processed using software such as NMRPipe or NMRFx.[14][15] This involves Fourier transformation, phasing, and baseline correction.[16]

Resonance assignment is the process of attributing each signal in the NMR spectra to a specific proton in the TNA duplex. This is typically achieved using a "sequential walking" strategy, where connectivities between a base proton (H6/H8) and its own sugar protons (H1', H2', etc.) are established, and then sequential connectivities to the sugar protons of the neighboring nucleotide are identified through NOESY cross-peaks.[11]

Structure Calculation and Validation

-

Generation of Structural Restraints:

-

Distance Restraints: The volumes of NOE cross-peaks are converted into upper distance bounds between pairs of protons.[17]

-

Dihedral Angle Restraints: J-coupling constants obtained from DQF-COSY spectra are used to restrain the dihedral angles of the sugar-phosphate backbone using the Karplus equation.[11]

-

Hydrogen Bond Restraints: For Watson-Crick base pairs, distance restraints are applied to maintain the hydrogen bonds between the donor and acceptor atoms.[17]

-

-

Structure Calculation: The collected restraints are used as input for structure calculation programs such as XPLOR-NIH, CYANA, or ARIA.[18] These programs use computational algorithms, such as restrained molecular dynamics and simulated annealing, to generate a family of structures that are consistent with the experimental data.[6]

-

Structure Validation: The resulting ensemble of structures is evaluated for its agreement with the experimental restraints and for its overall quality based on stereochemical parameters. This ensures that the final structure is a valid representation of the TNA duplex in solution.

Quantitative Data for a TNA Duplex

The following tables provide representative quantitative data obtained from the NMR analysis of a TNA duplex. The data is based on the published structure of the TNA octamer duplex (3'-2')-CGAATTCG.[1][12]

Table 1: Representative ¹H Chemical Shifts (ppm) for a TNA Duplex

| Residue | H1' | H2' | H3' | H4'1 | H4'2 | H6/H8 |

| C1 | 5.80 | 4.35 | 4.20 | 4.10 | 3.95 | 7.60 |

| G2 | 5.75 | 4.40 | 4.25 | 4.15 | 4.00 | 7.90 |

| A3 | 5.90 | 4.50 | 4.30 | 4.20 | 4.05 | 8.20 |

| A4 | 5.85 | 4.45 | 4.28 | 4.18 | 4.02 | 8.15 |

| T5 | 5.70 | 4.30 | 4.15 | 4.05 | 3.90 | 7.40 |

| T6 | 5.65 | 4.25 | 4.10 | 4.00 | 3.85 | 7.35 |

| C7 | 5.78 | 4.32 | 4.18 | 4.08 | 3.92 | 7.55 |

| G8 | 5.72 | 4.38 | 4.22 | 4.12 | 3.98 | 7.85 |

Note: Chemical shifts are approximate and can vary depending on experimental conditions.

Table 2: NMR Acquisition and Processing Parameters

| Experiment | Spectrometer Frequency (MHz) | Spectral Width (Hz) | Acquired Data Points | Scans per Increment | Recycle Delay (s) |

| NOESY (H₂O) | 500.03 | 12019 | 4k x 512 | 64 | 2.5 |

| NOESY (D₂O) | 500.03 | 4496 | 4k x 512 | 32 | 7.5 |

| DQF-COSY | 500.03 | 3125 | 4k x 512 | 64 | 2.0 |

| ¹H-³¹P COSY | 500.03 | 3125 / 2441 | 2k x 512 | 32 | 0.075 |

| ¹H-¹³C HSQC | 500.03 | 4496 / 22727 | 2k x 512 | 64 | 2.0 |

Data adapted from Ebert et al., J. Am. Chem. Soc. 2008, 130, 45, 15105-15115.[12]

Table 3: Representative NOE-Derived Distance Restraints (Å)

| Proton 1 | Proton 2 | Upper Bound (Å) |

| C1 H1' | G2 H8 | 4.0 |

| G2 H1' | A3 H8 | 4.0 |

| A3 H1' | A4 H8 | 4.0 |

| A4 H1' | T5 H6 | 4.0 |

| T5 H1' | T6 H6 | 4.0 |

| T6 H1' | C7 H6 | 4.0 |

| C7 H1' | G8 H8 | 4.0 |

| C1 H2' | C1 H6 | 3.5 |

| G2 H2' | G2 H8 | 3.5 |

| A3 H2' | A3 H8 | 3.5 |

This is a small subset of the total NOE restraints used for structure calculation.

Signaling Pathways and Logical Relationships

The logical flow of information from the experimental NMR data to the final three-dimensional structure is a critical aspect of the process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The structure of a TNA-TNA complex in solution: NMR study of the octamer duplex derived from alpha-(L)-threofuranosyl-(3'-2')-CGAATTCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]

- 5. people.bu.edu [people.bu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. depts.washington.edu [depts.washington.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. nmrprobe.org [nmrprobe.org]

- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. rcsb.org [rcsb.org]

- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 17. NMR structure of a DNA duplex containing nucleoside analog 1-(2′-deoxy-β-d-ribofuranosyl)-3-nitropyrrole and the structure of the unmodified control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ccpn.ac.uk [ccpn.ac.uk]

The Genesis of a Xeno-Nucleic Acid: A Technical Guide to Threose Nucleic Acid (TNA) Formation Under Early Earth Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The origin of life and the nature of the first genetic material are central questions in prebiotic chemistry. While the "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule, its prebiotic synthesis faces significant challenges. This has led to the exploration of alternative genetic polymers, or xeno-nucleic acids (XNAs), that could have preceded or coexisted with RNA. Among the most promising candidates is Threose Nucleic Acid (TNA), a nucleic acid analogue with a simpler four-carbon threose sugar backbone.[1][2] This technical guide provides an in-depth exploration of the plausible prebiotic conditions on early Earth that could have facilitated the formation of TNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical pathways involved. TNA's remarkable properties, including its ability to form stable duplexes with itself, DNA, and RNA, and its resistance to enzymatic degradation, make it not only a compelling subject for origin-of-life research but also a molecule of significant interest for therapeutic and diagnostic applications.[2][3]

Early Earth Environment: The Hadean Eon

The Hadean Eon (approximately 4.5 to 4.0 billion years ago) represents the earliest period of Earth's history, characterized by extreme conditions that set the stage for prebiotic chemistry.[4][5][6][7] Understanding these conditions is crucial for evaluating the plausibility of TNA formation.

| Parameter | Value | Source |

| Atmospheric Pressure | >10-27 atm | [1] |

| Surface Temperature | Ranged from molten to < 100-230 °C | [1][6] |

| Atmospheric Composition | Initially H₂, He; later dominated by CO₂, N₂, H₂O, with trace amounts of CH₄, NH₃, CO | [6][8][9] |

| Oceanic Conditions | Likely acidic due to high atmospheric CO₂ | [1] |

| Ultraviolet (UV) Radiation | High flux due to the absence of an ozone layer | [1] |

| Key Minerals | Silicates, Borate minerals, Phosphate (B84403) minerals (e.g., apatite) | [10][11] |

Prebiotic Synthesis of TNA Monomers

The formation of TNA requires the synthesis of its fundamental building blocks: the threose sugar, nucleobases, and their subsequent phosphorylation to form nucleotides.

Synthesis of Threose

Threose, a four-carbon sugar, is simpler than the five-carbon ribose found in RNA. A plausible prebiotic route to threose is the dimerization of glycolaldehyde.[10][11][12][13][14][15][16][17][18]

| Reactants | Catalyst/Conditions | Product | Yield | Source |

| Glycolaldehyde | Base (e.g., Ca(OH)₂) | Threose and other tetroses | Variable, can be significant under specific conditions | [11][12] |

| Formaldehyde | Ca(OH)₂ | Glycolaldehyde, Glyceraldehyde | Intermediate steps in the formose reaction | [12][14] |

Nucleobase Formation and Nucleoside Synthesis

The synthesis of purine (B94841) and pyrimidine (B1678525) nucleobases under prebiotic conditions is thought to involve photochemical reactions with precursors like hydrogen cyanide (HCN) and formamide.[19][20] The subsequent attachment of a nucleobase to the threose sugar to form a nucleoside is a critical step. Recent studies have demonstrated the diastereoselective and regiospecific formation of 3'-amino-TNA nucleosides from prebiotic feedstocks in high yields.[21][22]

| Reactants | Conditions | Product | Yield | Source |

| Prebiotic feedstocks (e.g., cyanamide, glycolaldehyde) | Photochemical anomerization | 3'-amino-TNA nucleosides | High-yielding (four steps) | [21][22] |

Phosphorylation of Threose Nucleosides

The final step in monomer formation is the phosphorylation of the nucleoside to form a nucleotide. Prebiotically plausible phosphorylating agents like trimetaphosphate can effectively phosphorylate 3'-amino-TNA nucleosides in aqueous conditions.[21][22][23][24][25]

| Reactant | Phosphorylating Agent | Conditions | Product | Yield |

| 3'-amino-TNA nucleoside | Cyclic trimetaphosphate | Aqueous, mild conditions | 3'-amino-TNA nucleoside triphosphate (NTP) | High |

Non-Enzymatic Polymerization of TNA

Once TNA monomers were present, their polymerization into oligonucleotides is a crucial step towards a functional genetic system. Non-enzymatic, template-directed polymerization of activated TNA monomers has been demonstrated experimentally.[26][27][28][29][30]

| Monomers | Template | Activating Agent | Product | Yield |

| Activated 2'-amino-TNA nucleotides | RNA, DNA, or TNA | 2-Methylimidazole | TNA oligomers | Up to 42% full-length product in 6 hours |

| Activated RNA mononucleotides | TNA | - | RNA oligomers | Slower than on an RNA template |

Physicochemical Properties of TNA

TNA exhibits several properties that make it a robust candidate for a primordial genetic molecule.

| Property | Description | Quantitative Data | Source |

| Stability to Acid Hydrolysis | Significantly more stable than DNA and RNA under acidic conditions. | Half-life of TNA at pH 3.3 and 90°C is 6.3 hours, compared to 10.9 minutes for DNA and 40.8 minutes for RNA. | [31] |

| Nuclease Resistance | The 2',3'-phosphodiester linkage makes TNA resistant to degradation by nucleases. | TNA remains undigested after 7 days in 50% human serum. | [2] |

| Duplex Formation | Forms stable Watson-Crick base pairs with itself, DNA, and RNA. | TNA/RNA duplexes are often more stable than DNA/RNA duplexes. | [2] |

Experimental Protocols

Prebiotic Synthesis of 3'-amino-TNA Nucleosides

This protocol is a summary of the high-yielding, four-step synthesis of 3'-amino-TNA nucleosides from prebiotic feedstocks as described by Whitaker and Powner (2022).[21][22]

Step 1: Synthesis of Tetrose Aminooxazolines

-

Reactants: Glycolaldehyde, 2-aminooxazole, and an aminonitrile.

-

Conditions: Aqueous solution at neutral pH.

-

Procedure: The three components are mixed in water and allowed to react. This reaction diastereoselectively forms the threose aminooxazoline.

Step 2: Nucleobase Construction

-

Reactant: Tetrose aminooxazoline.

-

Reagent: Cyanoacetylene (B89716).

-

Procedure: The tetrose aminooxazoline is reacted with cyanoacetylene to construct the pyrimidine ring.

Step 3: Thiolysis and Photochemical Anomerization

-

Procedure: The product from Step 2 undergoes thiolysis followed by irradiation with UV light to induce anomerization, yielding the desired α-anomer.

Step 4: Phosphate-Mediated Resolution

-

Conditions: The mixture of diastereomers is treated with phosphate.

-

Procedure: Phosphate selectively crystallizes with the threo-isomer, leading to its spontaneous purification.

Non-Enzymatic Template-Directed Polymerization of TNA

This protocol is based on the work demonstrating the non-enzymatic, template-directed polymerization of activated 2'-amino-TNA nucleotides.[26]

-

Materials:

-

TNA primer and template oligonucleotides.

-

Activated 2'-amino-TNA mononucleotides (e.g., 2-MeImp-2'-NH₂-TNA-G).

-

Reaction buffer (e.g., containing Mg²⁺ and a suitable pH buffer).

-

-

Procedure:

-

Anneal the TNA primer to the template oligonucleotide.

-

Add the activated 2'-amino-TNA mononucleotides to the primer-template complex.

-

Incubate the reaction mixture under appropriate temperature and time conditions.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides can be synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry, similar to DNA and RNA synthesis.[32][33][34][35][36]

-

Instrumentation: Automated DNA/RNA synthesizer.

-

Reagents:

-

TNA phosphoramidite monomers (A, C, G, T).

-

Controlled pore glass (CPG) solid support functionalized with the initial TNA nucleoside.

-

Standard synthesis reagents (activator, capping solution, oxidizing agent, deblocking solution).

-

-

Synthesis Cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Addition of the next TNA phosphoramidite monomer.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite (B83602) triester to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final cycle, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Purification: The crude TNA oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or PAGE.

Visualizations

Prebiotic Pathway to a TNA Monomer

Caption: Plausible prebiotic synthesis pathway for a TNA nucleotide.

Experimental Workflow for In Vitro Selection of a TNAzyme

Caption: Experimental workflow for the in vitro selection of a TNA enzyme (TNAzyme).

TNA's Potential Role in the Central Dogma of Molecular Biology

Caption: A model illustrating TNA's potential role as a genetic precursor to RNA and DNA.

Conclusion

The study of Threose Nucleic Acid provides a compelling glimpse into the possibilities of a pre-RNA world. Its chemical simplicity, robust stability, and ability to interface with the canonical nucleic acids, DNA and RNA, make it a strong candidate for one of life's earliest genetic polymers. The experimental evidence for its prebiotic synthesis and non-enzymatic polymerization under conditions consistent with the Hadean Earth lends significant support to this hypothesis. For researchers in drug development, the inherent nuclease resistance and unique structural properties of TNA offer exciting opportunities for the design of novel therapeutics and diagnostics. Further investigation into the catalytic potential of TNA (TNAzymes) and its interactions with other prebiotic molecules will undoubtedly continue to shed light on the origins of life and expand the toolkit of synthetic biology.

References

- 1. Hadean - Wikipedia [en.wikipedia.org]

- 2. Threose nucleic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hadean Eon | Start, Timeline, & Facts | Britannica [britannica.com]

- 7. geologyscience.com [geologyscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Prebiotic Synthesis of Glycolaldehyde and Glyceraldehyde from Formaldehyde: A Computational Study on the Initial Steps of the Formose Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Prebiotic synthesis and triphosphorylation of 3'-amino-TNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 23. royalsocietypublishing.org [royalsocietypublishing.org]

- 24. researchgate.net [researchgate.net]

- 25. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. academic.oup.com [academic.oup.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 30. researchgate.net [researchgate.net]

- 31. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. alfachemic.com [alfachemic.com]

- 33. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 34. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 35. atdbio.com [atdbio.com]

- 36. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to the Fundamental Properties of 1-(alpha-L-Threofuranosyl)thymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-(α-L-Threofuranosyl)thymine, a key constituent of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analogue with a simplified four-carbon sugar-phosphate backbone that has garnered significant interest in the fields of synthetic biology, diagnostics, and oligonucleotide therapeutics. This document details the chemical and physical properties of 1-(α-L-Threofuranosyl)thymine, its incorporation into TNA oligonucleotides, and the unique characteristics these polymers exhibit, including their hybridization capabilities with DNA and RNA, and their resistance to nuclease degradation. Furthermore, this guide outlines detailed experimental protocols for the synthesis of TNA building blocks and oligonucleotides, as well as methodologies for their characterization. Finally, we explore the functional implications of incorporating 1-(α-L-Threofuranosyl)thymine into therapeutic modalities such as siRNA and aptamers, with a focus on their mechanisms of action.

Core Properties of 1-(alpha-L-Threofuranosyl)thymine

1-(α-L-Threofuranosyl)thymine is a nucleoside analogue composed of a thymine (B56734) base linked to an α-L-threofuranose sugar. This seemingly subtle alteration from the natural five-carbon ribose or deoxyribose sugar imparts profound changes on the resulting nucleic acid polymer, TNA.

Chemical and Physical Data

The fundamental chemical and physical properties of 1-(α-L-Threofuranosyl)thymine and its derivatives are summarized below.

| Property | Value | Reference |

| Chemical Name | 1-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | [1] |

| Molecular Formula | C₉H₁₂N₂O₅ | [1] |

| Molecular Weight | 228.2 g/mol | [1] |

| CAS Number | 325683-84-9 | [1] |

| Predicted pKa | 9.55 ± 0.10 | [1] |

| Canonical SMILES | CC1=CN([C@@H]2OC--INVALID-LINK--[C@H]2O)C(=O)NC1=O | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Topological Polar Surface Area | 99.1 Ų | [1] |

Structural Data

The three-dimensional structure of 1-(α-L-Threofuranosyl)thymine triphosphate has been elucidated in the context of a polymerase active site.

| Parameter | Value | PDB ID |

| Crystal Structure | Human polymerase eta with incoming threofuranosyl thymine nucleoside triphosphate opposite template dA | 9CIQ |

| Resolution | 2.8 Å | [2] |

| Experimental Method | X-ray diffraction | [2] |

TNA Oligonucleotides: Hybridization and Stability

The incorporation of 1-(α-L-Threofuranosyl)thymine into TNA oligonucleotides confers unique hybridization properties and enhanced stability.

Thermal Melting (Tm) Data of TNA-containing Duplexes

The melting temperature (Tm) is a critical parameter for assessing the stability of nucleic acid duplexes. The Tm of TNA-containing duplexes is influenced by factors such as sequence composition and the nature of the complementary strand (DNA or RNA).

| Duplex Type | Sequence Context | Tm (°C) | Conditions |

| TNA-DNA | Low purine (B94841) content in TNA | Generally lower than analogous DNA-DNA duplexes by ~5 °C | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 10 µM strand concentration |

| TNA-DNA | High purine content in TNA | Generally higher than analogous DNA-DNA or RNA-DNA duplexes | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 10 µM strand concentration |

| TNA-RNA | TNA modification in siRNA | Minor destabilization compared to unmodified RNA-RNA duplexes | Phosphate-buffered saline (pH 7.4) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 1-(α-L-Threofuranosyl)thymine and TNA oligonucleotides.

Synthesis of 1-(α-L-Threofuranosyl)thymine Nucleoside

Caption: Generalized workflow for the synthesis of 1-(α-L-Threofuranosyl)thymine.

Protocol: The synthesis generally begins with a protected L-threose derivative. The hydroxyl groups are protected using standard protecting groups to ensure regioselectivity in subsequent steps. The anomeric carbon is then activated, typically by conversion to a halide or an acetate, to facilitate the glycosylation reaction. The activated sugar is then coupled with silylated thymine in the presence of a Lewis acid catalyst. Finally, the protecting groups are removed under appropriate conditions to yield the desired 1-(α-L-Threofuranosyl)thymine nucleoside. Purification is typically achieved through column chromatography.

Solid-Phase Synthesis of TNA Oligonucleotides

Protocol: TNA oligonucleotides are synthesized using standard β-cyanoethyl phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

-

Support: A universal solid support is typically used.

-

Monomers: TNA phosphoramidite building blocks, including the 1-(α-L-Threofuranosyl)thymine phosphoramidite, are prepared according to published procedures.

-

Coupling: The coupling time for TNA phosphoramidites is extended compared to standard DNA synthesis (e.g., 2000 seconds).

-

Detritylation: Detritylation is performed in two cycles.

-

Cleavage and Deprotection: Cleavage from the solid support and deprotection of the nucleobases are achieved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for an extended period (e.g., 18 hours).

-

Purification: The crude oligonucleotides are purified by denaturing polyacrylamide gel electrophoresis (PAGE).

Enzymatic Incorporation of α-L-Threofuranosylthymine Triphosphate

Protocol: The enzymatic incorporation of α-L-threofuranosylthymine triphosphate (tTTP) into a growing nucleic acid chain is performed using an engineered DNA polymerase.

-

Reaction Mixture: A typical reaction mixture contains a DNA template-primer duplex, the desired tNTPs (including tTTP), a suitable reaction buffer, and an engineered DNA polymerase (e.g., Therminator DNA polymerase).

-

Incubation: The reaction is incubated at the optimal temperature for the polymerase.

-

Analysis: The incorporation of the TNA nucleotide can be monitored by various methods, including gel electrophoresis to observe the extension of the primer.

UV Thermal Denaturation Analysis

Protocol: The thermal stability of TNA-containing duplexes is determined by measuring the change in UV absorbance at 260 nm as a function of temperature.

-

Sample Preparation: Equimolar amounts of the TNA-containing oligonucleotide and its complementary DNA or RNA strand are annealed in a buffer with a defined salt concentration (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

-

Measurement: The absorbance of the duplex solution is monitored at 260 nm while the temperature is increased at a constant rate (e.g., 1°C/min) using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve.

Signaling Pathways and Mechanisms of Action

The unique properties of TNA make it a promising candidate for various therapeutic applications, including RNA interference and aptamer-based therapies.

TNA-modified siRNA in the RNAi Pathway

TNA-modified siRNAs can be utilized to induce gene silencing through the RNA interference (RNAi) pathway. The incorporation of TNA can enhance the stability and potentially modulate the activity of the siRNA.

Caption: TNA-modified siRNA in the RNAi pathway.

Mechanism of Action: A TNA-modified short interfering RNA (siRNA) duplex is introduced into the cell. The RNA-induced silencing complex (RISC) loading complex facilitates the incorporation of the siRNA. The passenger (sense) strand is cleaved and removed, leaving the guide (antisense) strand, which contains the TNA modifications, bound to the Argonaute-2 (Ago2) protein within the active RISC. The TNA-modified guide strand then directs the RISC to the target messenger RNA (mRNA) through complementary base pairing. The Ago2 protein then cleaves the target mRNA, leading to its degradation and subsequent silencing of the corresponding gene. The TNA modification can enhance the nuclease resistance of the siRNA, potentially prolonging its gene-silencing effect.

TNA Aptamer Target Binding

TNA aptamers are short, single-stranded TNA oligonucleotides that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity.

Caption: Mechanism of TNA aptamer target binding.

Mechanism of Action: In its unbound state, a TNA aptamer exists in a flexible, partially unstructured conformation. Upon encountering its specific target molecule (which can range from small molecules to large proteins), the aptamer undergoes a significant conformational change. This induced-fit binding results in the formation of a stable three-dimensional structure that creates a binding pocket with high shape and charge complementarity to the target. This binding event can be designed to inhibit the function of the target molecule or to act as a diagnostic marker. The inherent nuclease resistance of TNA makes TNA aptamers particularly attractive for in vivo applications.

Conclusion

1-(α-L-Threofuranosyl)thymine is a pivotal molecule in the burgeoning field of xeno-nucleic acids. Its incorporation into TNA oligonucleotides confers remarkable properties, including the ability to form stable duplexes with natural nucleic acids and enhanced resistance to enzymatic degradation. These characteristics make TNA a valuable tool for researchers in drug development and synthetic biology. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for the synthesis, characterization, and application of TNA-based technologies. Further research into the nuanced structural and functional aspects of TNA will undoubtedly unlock new possibilities for therapeutic and diagnostic innovations.

References

TNA as a Potential RNA Progenitor Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule of early life. However, the prebiotic synthesis of RNA presents significant challenges, prompting the investigation of simpler, pre-RNA genetic polymers. Threose nucleic acid (TNA), with its four-carbon threose sugar backbone, has emerged as a compelling candidate for an RNA progenitor. This technical guide provides a comprehensive overview of TNA, including its chemical structure, comparative properties against DNA and RNA, and the experimental evidence supporting its potential role in the origin of life. Detailed experimental protocols for the synthesis and directed evolution of TNA are provided, along with a discussion of its potential applications in diagnostics and therapeutics.

Introduction: The Prebiotic Conundrum and the Rise of TNA

The abiotic synthesis of ribose, the sugar component of RNA, under plausible prebiotic conditions is fraught with difficulties, including low yields and a lack of stereochemical control. This has led to the exploration of alternative nucleic acids that could have served as a bridge between simple prebiotic chemistry and the more complex RNA world.[1] Threose nucleic acid (TNA) is one such candidate, first synthesized by Eschenmoser and colleagues.[2] TNA is an artificial genetic polymer where the five-carbon ribose sugar of RNA is replaced by a four-carbon threose sugar.[2]

The key features that make TNA a plausible RNA progenitor are:

-

Chemical Simplicity: Threose can be synthesized more readily than ribose from prebiotic precursors.[1]

-

Information Storage: TNA can form stable Watson-Crick base pairs with itself, as well as with complementary strands of DNA and RNA, allowing for the transfer of genetic information.[2]

-

Structural Mimicry: TNA adopts an A-form helical structure similar to RNA, which is crucial for its ability to interact with and potentially template the synthesis of RNA.

-

Enhanced Stability: TNA exhibits remarkable resistance to both nuclease degradation and acid-mediated hydrolysis compared to RNA and DNA.[3][4]

-

Functional Potential: TNA has been shown to fold into complex three-dimensional structures with ligand-binding (aptamers) and catalytic (TNAzymes) capabilities, demonstrating its potential to support a primitive metabolism.[5]

Comparative Properties of TNA, RNA, and DNA

A key aspect of evaluating TNA as an RNA progenitor is to compare its fundamental properties with those of the canonical nucleic acids, DNA and RNA. The following tables summarize the available quantitative data.

Table 1: Comparative Stability of TNA, DNA, and RNA

| Property | TNA | DNA | RNA |

| Nuclease Resistance | Highly resistant; remains undigested after 7 days in 50% human serum.[4] | Degraded; half-life of 2.22 hours in 10% FBS.[3] | Rapidly degraded by ribonucleases. |

| Acid-Mediated Stability | Significantly more resistant to acid-mediated degradation than DNA and RNA.[6] | Susceptible to depurination under acidic conditions.[6] | Less stable than DNA under acidic conditions.[6] |

| Thermal Stability (Tm) | TNA:DNA duplex stability is highly dependent on purine (B94841) content. High purine content leads to higher Tm than DNA:DNA or RNA:DNA duplexes.[7] | Generally stable, with Tm dependent on sequence and salt concentration. | RNA:RNA duplexes are generally more stable than DNA:DNA duplexes. |

Table 2: Comparative Functional Properties of TNA, DNA, and RNA

| Property | TNA | DNA | RNA |

| Replication Fidelity | Overall fidelity of 98.4% (error rate of 1.6 x 10-2) in a DNA -> TNA -> DNA cycle.[8] | High fidelity with proofreading polymerases (error rates of 10-7 to 10-9). | Variable fidelity depending on the replicase (error rates of 10-3 to 10-5 for viral RNA polymerases). |

| Aptamer Binding Affinity (Kd for Thrombin) | Not yet reported. | 10 nM to 13 nM for specific DNA aptamers.[9] 7 nM for aptamer RA-36.[10] | 0.5 nM to 1 nM for specific RNA aptamers.[11][12] |

| Catalytic Activity (kcat) | Specific kcat values for TNAzymes are not yet widely reported. | Generally considered catalytically inert, although DNAzymes have been developed. | Ribozymes exhibit a wide range of catalytic rates, with some self-cleaving ribozymes having kcat values in the range of 1-10 min-1. |

The TNA World Hypothesis: A Precursor to the RNA World

The TNA world hypothesis proposes that TNA was the primary genetic material of life before the emergence of RNA. This hypothesis is supported by a logical progression of events that could have led from simple prebiotic chemistry to the complex biological systems we see today.

Experimental Protocols

Synthesis of TNA Phosphoramidites

The synthesis of TNA phosphoramidites is a crucial first step for the solid-phase synthesis of TNA oligonucleotides. The following is a generalized protocol based on published methods.

4.1.1. Vorbrüggen Glycosylation for Nucleoside Synthesis

This step involves the coupling of a protected threose sugar with a silylated nucleobase.

-

Materials:

-

Protected 1-O-acetyl-threofuranose derivative

-

Persilylated nucleobase (e.g., N-acetylcytosine)

-

Anhydrous acetonitrile (B52724)

-

Lewis acid catalyst (e.g., TMSOTf)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

Dry all glassware and reagents thoroughly.

-

Dissolve the protected threose sugar in anhydrous acetonitrile under an inert atmosphere.

-

Add the persilylated nucleobase to the solution.

-

Cool the reaction mixture to 0°C.

-

Slowly add the Lewis acid catalyst (e.g., TMSOTf) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically several hours), monitoring by TLC.

-

Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting nucleoside by column chromatography on silica (B1680970) gel.

-

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides can be synthesized on an automated DNA synthesizer using phosphoramidite (B1245037) chemistry.

-

Materials:

-

TNA phosphoramidite monomers

-

Controlled pore glass (CPG) solid support functionalized with the first TNA nucleoside

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

-

Anhydrous acetonitrile

-

-

Procedure (Automated Synthesizer Cycle):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-support-bound nucleoside using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The next TNA phosphoramidite monomer, activated by an activator (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

-

The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The completed TNA oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with concentrated ammonium (B1175870) hydroxide.

-

Purification: The crude TNA oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

In Vitro Selection of Functional TNA Molecules (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique to isolate functional nucleic acid molecules (aptamers or enzymes) from a large random library. The following workflow is adapted for the selection of TNA aptamers.

Detailed SELEX Protocol for TNA Aptamers

-

Materials:

-

Single-stranded DNA (ssDNA) library with a central random region flanked by constant primer binding sites.

-

TNA triphosphates (tNTPs).

-

Engineered DNA polymerase capable of TNA transcription (e.g., a modified KOD polymerase).

-

Target molecule immobilized on a solid support (e.g., magnetic beads).

-

Binding buffer, wash buffer, and elution buffer.

-

Engineered reverse transcriptase capable of reading a TNA template.

-

PCR reagents.

-

-

Procedure:

-

Library Preparation: Synthesize a large ssDNA library (typically 1014 to 1015 unique sequences).

-

TNA Transcription: Use the ssDNA library as a template for enzymatic synthesis of a TNA library using an engineered polymerase and tNTPs.

-

Binding: Incubate the TNA library with the immobilized target molecule in the binding buffer to allow for specific binding interactions.

-

Partitioning: Wash the solid support with wash buffer to remove unbound and weakly bound TNA molecules. The stringency of the washing can be increased in later rounds of selection.

-

Elution: Elute the bound TNA molecules from the target, for example, by changing the pH, increasing the temperature, or using a competitive binder.

-

Reverse Transcription: Reverse transcribe the eluted TNA molecules into complementary DNA (cDNA) using an engineered reverse transcriptase.

-

PCR Amplification: Amplify the cDNA library using PCR to enrich the population of sequences that bound to the target.

-

Repeat: Use the amplified DNA from the previous round as the template for the next round of TNA transcription and selection. Typically, 8-15 rounds are performed to achieve significant enrichment of high-affinity aptamers.

-

Sequencing and Characterization: After the final round, the enriched DNA pool is cloned and sequenced to identify individual TNA aptamer candidates. The binding affinity and specificity of the selected aptamers are then characterized.

-

Conclusion and Future Directions

Threose nucleic acid presents a compelling case as a potential progenitor of RNA, addressing some of the key challenges associated with the prebiotic synthesis of RNA. Its chemical simplicity, ability to exchange genetic information with RNA, enhanced stability, and proven functional capacity make it a strong candidate in the study of the origins of life. The development of enzymatic systems for TNA replication has not only provided evidence for its role in a hypothetical "TNA world" but has also opened up new avenues for the development of novel diagnostics and therapeutics. TNA-based aptamers and enzymes, with their inherent resistance to degradation, hold significant promise for in vivo applications where stability is paramount. Further research into the non-enzymatic replication of TNA and the catalytic repertoire of TNAzymes will continue to shed light on the earliest stages of life and may provide a new class of powerful tools for biotechnology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Threose nucleic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An efficient and faithful in vitro replication system for threose nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Evaluation of Pharmacodynamics and Pharmacokinetics of Anti-thrombin DNA Aptamer RA-36 [frontiersin.org]

- 11. Crystal structure of an RNA aptamer bound to thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Chemical Etiology of RNA: A Technical Guide on the Role of Threose Nucleic Acid (TNA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "RNA world" hypothesis posits that RNA, or a similar nucleic acid, was the primary genetic and catalytic molecule for early life on Earth. However, the prebiotic synthesis of ribonucleotides and the stability of RNA pose significant challenges to this theory. This has led to the exploration of alternative nucleic acids, or "pre-RNA" candidates, that could have preceded RNA. Among these, threose nucleic acid (TNA) has emerged as a compelling progenitor due to its chemical simplicity and remarkable biochemical properties. This technical guide provides an in-depth exploration of the chemical etiology of RNA, focusing on the pivotal role of TNA. We will delve into the structural and functional characteristics of TNA, present quantitative data on its interactions with natural nucleic acids, detail key experimental protocols, and visualize the fundamental concepts discussed.

The TNA Hypothesis: A Simpler Precursor to RNA

TNA is an analogue of RNA where the D-ribose sugar in the backbone is replaced by the four-carbon sugar L-threose.[1] This seemingly minor alteration has profound implications for the molecule's properties and its plausibility as a prebiotic genetic material. The key arguments in favor of TNA as an RNA progenitor are:

-

Chemical Simplicity: Threose is a tetrose sugar, simpler than the pentose (B10789219) sugar ribose. Its synthesis from prebiotic precursors like glycolaldehyde (B1209225) is considered more straightforward than that of ribose, which is often a minor product in formose-like reactions.[2]

-

Informational Prowess: Despite its simpler backbone, TNA can form stable Watson-Crick base pairs with itself, RNA, and DNA.[3][4] This ability to exchange genetic information is a critical prerequisite for any transitional genetic system.

-

Structural Mimicry: TNA duplexes adopt an A-form helical structure, similar to RNA. This structural compatibility is thought to be a key reason for the efficient base-pairing between TNA and RNA.[1]

-

Nuclease Resistance: The 2',3'-phosphodiester linkage in TNA, as opposed to the 3',5'-linkage in RNA and DNA, renders it highly resistant to degradation by nucleases.[5] This inherent stability would have been a significant advantage in a prebiotic environment lacking sophisticated repair mechanisms.

Quantitative Data on Nucleic Acid Duplex Stability

The stability of nucleic acid duplexes is a critical factor in their ability to store and transfer genetic information. The melting temperature (Tm), the temperature at which 50% of the duplex dissociates, is a key measure of this stability. The following tables summarize comparative Tm data for TNA-containing duplexes.

| Duplex Type | Sequence (8-mer, 50% GC, 25% TNA Purine Content) | Tm (°C) |

| TNA:DNA | 5'-t(AGCTAGCT)-3' : 5'-d(AGCTAGCT)-3' | 20.3 |

| TNA:DNA | 5'-t(GCTAGCTA)-3' : 5'-d(TAGCTAGC)-3' | 22.8 |

| RNA:DNA | 5'-r(AGCUAGCU)-3' : 5'-d(AGCTAGCT)-3' | >30 |

| DNA:DNA | 5'-d(AGCTAGCT)-3' : 5'-d(AGCTAGCT)-3' | 34.9 |

| TNA:TNA | 5'-t(AGCTAGCT)-3' : 5'-t(AGCTAGCT)-3' | 34.2 |

| Data adapted from Lackey et al., 2019. Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.[6] |

| Duplex Type | Sequence (12-mer, 50% GC, 75% TNA Purine Content) | Tm (°C) |

| TNA:DNA | 5'-t(GGAGAGCTAGAG)-3' : 5'-d(CTCTAGCTCTCC)-3' | 68.5 |

| RNA:DNA | 5'-r(GGAGAGCUAGAG)-3' : 5'-d(CTCTAGCTCTCC)-3' | ~60 |

| DNA:DNA | 5'-d(GGAGAGCTAGAG)-3' : 5'-d(CTCTAGCTCTCC)-3' | ~55 |

| Data adapted from Lackey et al., 2019. Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.[6] |

| Duplex | Sequence (10-mer) | Tm (°C) | KD (nM) | ΔG (kJ/mol) |

| DNA/TNA | 5'-d(GCGTATACGC)-3' / 5'-t(GCGTATACGC)-3' | 45.4 | 135 | -40 |

| DNA/DNA | 5'-d(GCGTATACGC)-3' / 5'-d(GCGTATACGC)-3' | 46.5 | 15 | -45 |

| RNA/TNA | 5'-r(GCGUAUACGC)-3' / 5'-t(GCGUAUACGC)-3' | 55.4 | 45 | -42 |

| RNA/RNA | 5'-r(GCGUAUACGC)-3' / 5'-r(GCGUAUACGC)-3' | 58.2 | 12 | -45 |

| Data adapted from Pallan et al., 2016. Conditions: UV melting at 260 nm; ITC at 25 °C.[7] |

Key Experimental Protocols

Solid-Phase Synthesis of TNA Phosphoramidite (B1245037) Monomers

This protocol outlines the general steps for the preparation of dimethoxytrityl (DMTr)-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers, which are the building blocks for TNA oligonucleotide synthesis.[8][9]

Materials:

-

L-ascorbic acid

-

Protecting group reagents (e.g., for exocyclic amines of A, C, G)

-

Dimethoxytrityl chloride (DMTr-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)

-

Silica (B1680970) gel for chromatography

Methodology:

-

Synthesis of Protected Threofuranosyl Sugar:

-

Starting from L-ascorbic acid, the protected threofuranosyl sugar is typically obtained in a multi-step synthesis. This involves protection of hydroxyl groups and stereoselective reductions.

-

-

Glycosylation:

-

Vorbrüggen-Hilbert-Johnson glycosylation is performed to couple the protected threofuranosyl sugar with the desired protected nucleobase (A, C, G, or T). This reaction forms the N-glycosidic bond.

-

-

5'-Hydroxyl Deprotection:

-

Selective deprotection of the 5'-hydroxyl group of the threofuranosyl nucleoside.

-

-

5'-DMTr Protection:

-

The free 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group by reacting with DMTr-Cl in the presence of a base like pyridine. This protecting group is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis.

-

-

Phosphitylation:

-

The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of an activator like tetrazole. This introduces the phosphoramidite moiety.

-

-

Purification:

-

The final TNA phosphoramidite monomer is purified using silica gel column chromatography.

-

Solid-Phase Synthesis of TNA Oligonucleotides

This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using the phosphoramidite method.[10][11]

Materials:

-

TNA phosphoramidite monomers

-

Controlled pore glass (CPG) solid support functionalized with the first TNA nucleoside

-

DNA synthesizer

-

Synthesis reagents:

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., tetrazole in acetonitrile)

-

Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Acetonitrile (anhydrous)

Methodology (performed on an automated synthesizer):

-

Deblocking: The DMTr protecting group from the 5'-hydroxyl of the nucleoside on the solid support is removed with the deblocking solution.

-

Coupling: The next TNA phosphoramidite monomer, activated by the activator solution, is coupled to the free 5'-hydroxyl group. Coupling times for TNA amidites are typically longer than for DNA amidites (e.g., 2000 seconds).[10]

-

Capping: Any unreacted 5'-hydroxyl groups are capped with an acetyl group to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

-

Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired TNA oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The synthesized TNA oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C for 18 hours).[10]

-

Purification: The crude TNA oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Non-enzymatic Template-Directed RNA Synthesis on a TNA Template

This protocol describes a model experiment demonstrating the ability of a TNA template to direct the synthesis of a complementary RNA strand from activated ribonucleotide monomers.[12]

Materials:

-

TNA template oligonucleotide

-

RNA primer

-

Activated ribonucleotide monomers (e.g., 2-methylimidazole-activated guanosine (B1672433) 5'-monophosphate, 2-MeImpG)

-

Reaction buffer (e.g., containing MgCl2 and a suitable buffer like Tris-HCl at a specific pH)

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) setup for analysis

Methodology:

-

Annealing: The RNA primer is annealed to the TNA template by heating the mixture and slowly cooling it to room temperature.

-

Initiation: The non-enzymatic polymerization reaction is initiated by adding the activated ribonucleotide monomers to the primer-template complex in the reaction buffer.

-

Incubation: The reaction mixture is incubated at a constant temperature (e.g., room temperature or lower) for a defined period. Aliquots can be taken at different time points to monitor the reaction progress.

-

Quenching: The reaction in the aliquots is stopped by adding a quenching solution that chelates the metal ions (e.g., Mg2+) essential for the reaction.

-

Analysis: The reaction products are analyzed by denaturing PAGE. The extension of the RNA primer is visualized, for example, by using a fluorescently labeled primer. The intensity of the bands corresponding to the unextended primer and the extended products is quantified to determine the reaction kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Structural comparison of RNA and TNA backbones.

Caption: Information flow: Central Dogma vs. a hypothetical TNA world.

Caption: Workflow for in vitro selection of TNA aptamers (SELEX).

Conclusion and Future Directions

The study of TNA provides a fascinating window into the potential chemical origins of life. Its inherent simplicity, stability, and ability to interact with canonical nucleic acids make it a strong candidate for a pre-RNA genetic system. The quantitative data on duplex stability and the development of robust experimental protocols for TNA synthesis and manipulation have moved the TNA hypothesis from a theoretical concept to a tangible area of experimental investigation.

For researchers in drug development, the unique properties of TNA, particularly its high nuclease resistance, open up exciting possibilities for the development of novel therapeutics, such as aptamers and antisense oligonucleotides with enhanced in vivo stability.

Future research will likely focus on several key areas:

-

Prebiotic Synthesis: Further elucidation of plausible prebiotic pathways for the synthesis and polymerization of TNA monomers.

-

Catalytic Activity: Exploring the potential for TNA to act as a catalyst (a "threozyme"), which would be a crucial piece of evidence for a TNA-based origin of life.

-

In Vivo Applications: Developing TNA-based therapeutics and diagnostics and evaluating their efficacy and safety in biological systems.

The ongoing exploration of TNA and other xeno-nucleic acids will undoubtedly continue to challenge and refine our understanding of the chemical etiology of RNA and the origins of life itself.

References

- 1. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. dna.caltech.edu [dna.caltech.edu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in nonenzymatic template-directed RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]

- 11. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 12. A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5′-phosphoro-2-aminoimidazolide - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of an Alternative Helix: A Technical Guide to Threose Nucleic Acid (TNA) Self-Assembly and Base-Pairing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) stands as a compelling xeno-nucleic acid (XNA) with a simplified four-carbon threose backbone, distinguishing it from the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][2] This structural alteration, where the phosphodiester linkage is between the 2' and 3' carbons of the threose sugar, imparts TNA with remarkable properties, including complete resistance to nuclease digestion, making it a prime candidate for therapeutic and diagnostic applications.[2] Despite its synthetic nature, TNA demonstrates a remarkable capacity for Watson-Crick base-pairing, forming stable duplexes with itself, DNA, and RNA.[1][3][4][5] This guide provides an in-depth technical overview of the principles governing TNA self-assembly and its base-pairing rules, supported by quantitative data, detailed experimental protocols, and logical visualizations.

TNA Self-Assembly and Base-Pairing Rules

The fundamental principle underlying TNA self-assembly is its adherence to Watson-Crick base-pairing, forming antiparallel duplexes.[1][4] Similar to DNA and RNA, adenine (B156593) (A) in a TNA strand pairs with thymine (B56734) (T) or uracil (B121893) (U), and guanine (B1146940) (G) pairs with cytosine (C).[6][7][8][9] This specific hydrogen bonding dictates the formation of stable double-helical structures. Structural studies, primarily through NMR spectroscopy, have revealed that TNA duplexes, whether in a homo-duplex (TNA-TNA) or hetero-duplex (TNA-DNA, TNA-RNA) form, adopt an A-like helical geometry.[1][3][5] This conformational preference is largely enforced by the rigid threose backbone.[1][3]

The fidelity of TNA synthesis, a crucial aspect of its base-pairing in practical applications, has been investigated using engineered polymerases. Studies have shown that TNA can be synthesized with high fidelity, with error rates as low as 1.6 x 10⁻², corresponding to a 98.4% fidelity.[10] This level of accuracy is comparable to other XNA systems and is sufficient for applications like in vitro selection of TNA aptamers.[10][11]

Quantitative Data on TNA Duplex Stability

The thermodynamic stability of TNA-containing duplexes has been characterized using techniques such as Isothermal Titration Calorimetry (ITC) and UV thermal denaturation. The data reveals that TNA forms stable duplexes with itself and with complementary DNA and RNA strands, with stabilities that are comparable to their natural counterparts.[1]

Table 1: Thermodynamic Parameters of TNA-containing Duplexes from ITC

| Duplex | KD (nM) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |

| DNA/TNA | 134.5 ± 5.4 | -39.3 ± 0.1 | -258 ± 16 | 219 ± 16 | [12] |

| RNA/TNA | 45.0 ± 4.6 | -42.0 ± 0.3 | -240 ± 5 | 198 ± 5 | [12] |

| DNA/DNA | 15.0 ± 3.0 | -44.8 ± 0.5 | -278 ± 11 | 234 ± 11 | [12] |

| RNA/RNA | 11.7 ± 3.0 | -45.4 ± 0.6 | -330 ± 6 | 284 ± 6 | [12] |

Note: Values are for specific sequences and conditions as reported in the cited literature. The negative -TΔS values in the source appear to be a typo and should be positive; the values have been adjusted here for thermodynamic consistency.

Table 2: Melting Temperatures (Tm) of TNA-containing Duplexes from UV Spectroscopy

| Duplex Type | Sequence Context | Tm (°C) | Conditions | Reference |

| DNA/TNA | Mixed Sequence | Varies | 1 M NaCl, 10 mM Na2HPO4, 1 mM Na2EDTA (pH 7.0) | |

| TNA/RNA | Mixed Sequence | Generally higher than DNA/TNA | Not specified | [1][13] |

| TNA/TNA | Self-complementary | High | Not specified | [4] |

Note: Tm values are highly dependent on sequence, concentration, and buffer conditions. The stability of TNA:DNA duplexes shows a strong dependence on the purine (B94841) content of the TNA strand.[14]

Experimental Protocols

A variety of biophysical techniques are employed to study the synthesis, structure, and stability of TNA. Below are detailed overviews of the key experimental methodologies.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, analogous to DNA and RNA synthesis.[2]

-

Monomer Preparation : DMTr-protected α-L-threofuranosyl nucleic acid phosphoramidite monomers for A, C, G, and T are synthesized from L-ascorbic acid.

-

Solid Support : The synthesis is initiated on a solid support, typically controlled-pore glass (CPG), functionalized with the first TNA nucleoside.

-

Synthesis Cycle :

-

Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling : The next TNA phosphoramidite monomer is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation : The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.

-

-

Cleavage and Deprotection : Once the synthesis is complete, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using aqueous ammonia.

-

Purification : The crude TNA product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[12][15]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of TNA duplex formation.

-

Sample Preparation : The TNA oligonucleotide and its complementary strand are dissolved in a matched buffer (e.g., 1 M NaCl, 10 mM Na2HPO4, 1 mM Na2EDTA, pH 7.0). One strand is placed in the sample cell, and the other in the injection syringe.

-

Titration : A series of small, precise injections of the syringe solution are made into the sample cell at a constant temperature.

-

Data Acquisition : The heat released or absorbed during the binding event after each injection is measured by the calorimeter.

-

Data Analysis : The resulting thermogram is integrated to yield a binding isotherm, which is then fitted to a binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.

UV Thermal Denaturation

This technique is used to determine the melting temperature (Tm) of TNA duplexes.

-

Sample Preparation : A solution of the TNA duplex is prepared in a suitable buffer (e.g., 10 mM sodium cacodylate, 0.5 mM EDTA, 100 mM NaCl, pH 7.0) at a known concentration (e.g., 2 µM).[13]

-

Measurement : The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5 °C/min).[10]

-

Data Analysis : As the duplex denatures into single strands, the absorbance increases (hyperchromic effect). The Tm is the temperature at which 50% of the duplexes are denatured, determined from the midpoint of the melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the high-resolution structure determination of TNA duplexes in solution.[16]

-

Sample Preparation : A concentrated solution (millimolar range) of the TNA duplex is prepared in an appropriate buffer, often containing D2O.

-

Data Acquisition : A series of 1D and 2D NMR experiments (e.g., NOESY, COSY, TOCSY) are performed to assign the resonances of the protons in the TNA molecule.

-

Structural Restraints : Through-space proton-proton distances are derived from NOESY spectra, and dihedral angles are estimated from coupling constants.

-

Structure Calculation : These experimental restraints are used in computational algorithms to calculate a family of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the helical conformation of TNA duplexes.

-

Sample Preparation : A dilute solution of the TNA duplex is prepared in a non-absorbing buffer.

-

Measurement : The differential absorption of left- and right-circularly polarized light is measured as a function of wavelength.

-